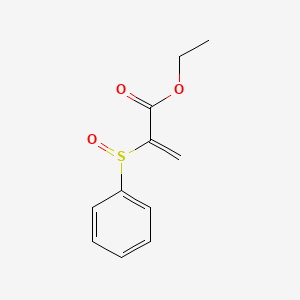![molecular formula C7H4Cl4O2 B14411876 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- CAS No. 82521-32-2](/img/structure/B14411876.png)
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid and conformationally defined framework, making it an appealing starting material for various synthetic applications. Its structure includes a fused oxabicyclo ring system with multiple chlorine substitutions, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- typically involves cycloaddition reactions. One common method includes the cycloaddition of suitable oxyallyls and furans . The reaction conditions often require the use of dry lithium perchlorate and dry diethyl ether, with the mixture being stirred efficiently . Another approach involves the use of 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of common reagents and mild conditions can facilitate the construction of the oxabicyclo framework on a large scale .
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield polyoxygenated fragments, while substitution can result in various functionalized derivatives .
Scientific Research Applications
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as plant growth regulators by mimicking natural plant hormones . In medicinal chemistry, the compound’s structure allows it to interact with biological targets, potentially influencing thromboxane pathways .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-3-one: A similar compound without the tetrachloro substitution, used in various synthetic applications.
2,6-Dioxabicyclo[3.2.1]octane: Another related compound with a different oxygenation pattern.
2,6-Dioxatricyclo[3.3.1.0]nonane: A compound with a more complex tricyclic structure.
Uniqueness
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- is unique due to its multiple chlorine substitutions, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new synthetic methodologies and exploring various chemical transformations .
Properties
CAS No. |
82521-32-2 |
|---|---|
Molecular Formula |
C7H4Cl4O2 |
Molecular Weight |
261.9 g/mol |
IUPAC Name |
2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H4Cl4O2/c8-6(9)3-1-2-4(13-3)7(10,11)5(6)12/h1-4H |
InChI Key |
IULGTBBRTYBGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C(=O)C(C1O2)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


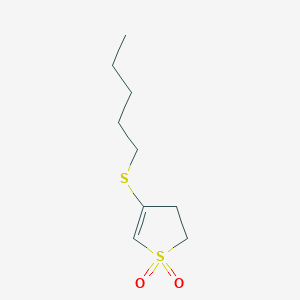
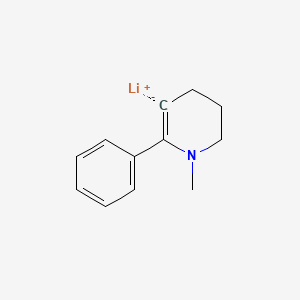
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
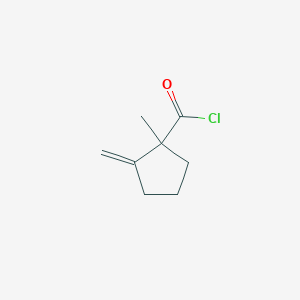
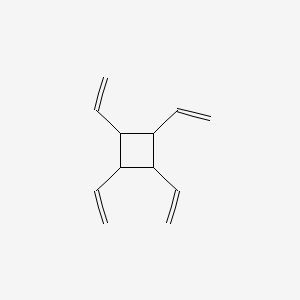
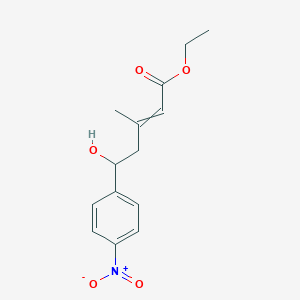
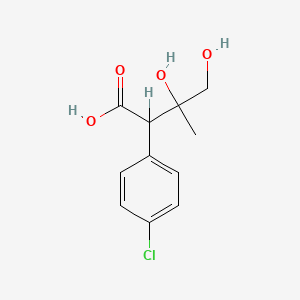

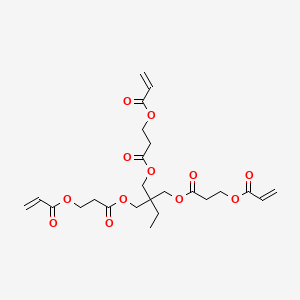
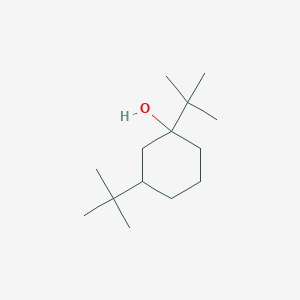
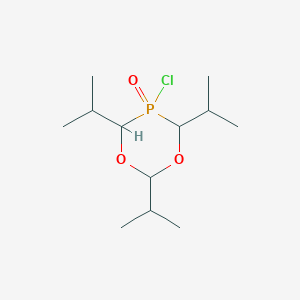
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)

